

Analytical techniques for the characterization of [(2-Methylphenyl)amino]acetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **[(2-Methylphenyl)amino]acetic acid**

Cat. No.: **B359560**

[Get Quote](#)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Comprehensive Analytical Characterization of [(2-Methylphenyl)amino]acetic Acid

Abstract

[(2-Methylphenyl)amino]acetic acid, also known as N-(o-tolyl)glycine, is a key intermediate and structural motif in medicinal chemistry and materials science. Its purity, structure, and stability are critical parameters that influence the quality, safety, and efficacy of downstream products. This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. We detail robust protocols for chromatography, spectroscopy, and thermal analysis, explaining the scientific rationale behind methodological choices to ensure data integrity and reproducibility.

Introduction and Physicochemical Overview

[(2-Methylphenyl)amino]acetic acid is a non-proteinogenic, aromatic amino acid derivative. [1] Its structure, featuring a secondary amine, a carboxylic acid, and a substituted aromatic ring, imparts a unique combination of chemical properties that necessitate a suite of orthogonal analytical techniques for full characterization. The potential for process-related impurities, such as starting materials from synthesis (e.g., o-toluidine and chloroacetic acid) or by-products from

N-arylation reactions, requires sensitive and specific analytical methods.[2][3] Furthermore, the compound's thermal stability and solid-state properties are crucial for formulation and storage.

This document serves as a practical guide for researchers to establish identity, purity, and stability profiles of **[(2-Methylphenyl)amino]acetic acid**.

Table 1: Physicochemical Properties of **[(2-Methylphenyl)amino]acetic Acid**

Property	Value	Source
IUPAC Name	2-[(2-Methylphenyl)amino]acetic acid	[4]
Molecular Formula	C ₉ H ₁₁ NO ₂	[5]
Molecular Weight	165.19 g/mol	[5]
Appearance	White to off-white solid	[4]
Melting Point	~234-238 °C (with decomposition)	[4]
CAS Number	129592-98-9	[4][6]

Integrated Analytical Workflow

A robust characterization strategy employs multiple techniques to build a complete profile of the analyte. Chromatographic methods establish purity and quantify impurities, spectroscopic techniques confirm molecular structure, and thermal analysis assesses physical properties and stability.

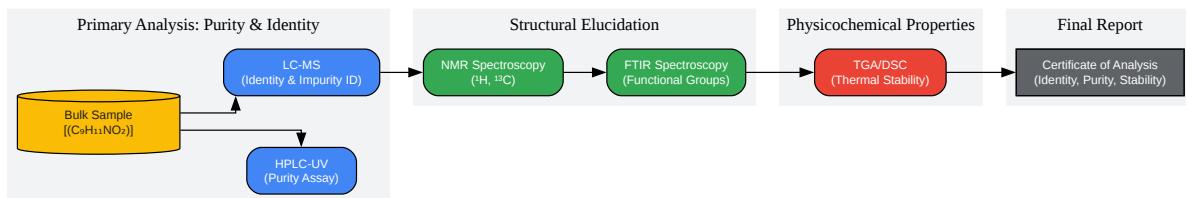

[Click to download full resolution via product page](#)

Figure 1: Integrated workflow for the characterization of **[(2-Methylphenyl)amino]acetic acid**.

Chromatographic Analysis for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of **[(2-Methylphenyl)amino]acetic acid**. Its ability to separate the main component from structurally similar impurities makes it indispensable for quality control.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is selected due to the moderately polar nature of the target analyte. A C18 stationary phase provides sufficient hydrophobic interaction to retain the molecule, while a polar mobile phase allows for controlled elution. UV detection is highly effective because the phenyl ring provides a strong chromophore. An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention time stability.

Protocol: Purity Determination by RP-HPLC

Objective: To quantify the purity of **[(2-Methylphenyl)amino]acetic acid** and detect related impurities.

Instrumentation:

- HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

- Acetonitrile (HPLC Grade).
- Water (HPLC Grade).
- Formic Acid (or Phosphoric Acid), ACS Grade.

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Standard Preparation:
 - Accurately weigh ~10 mg of **[(2-Methylphenyl)amino]acetic acid** reference standard into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution of 100 µg/mL.
- Sample Preparation:
 - Prepare the sample solution at the same concentration as the standard using the same diluent.
- Chromatographic Conditions:

Table 2: Recommended HPLC Method Parameters

Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 µm
Mobile Phase	Gradient elution with A (0.1% FA in H ₂ O) and B (0.1% FA in ACN)
Gradient Program	0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm
Run Time	35 minutes (including re-equilibration)

- Data Analysis:

- Calculate the purity by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
- For impurity quantification, use the reference standard for response factor determination if impurity standards are available. In their absence, assume a response factor of 1.0 relative to the main peak.

Trustworthiness: The method's validity is confirmed by injecting a blank (diluent) to check for system peaks and a standard solution to verify system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates). The use of a DAD allows for peak purity analysis by comparing spectra across the peak.

Spectroscopic Structural Elucidation

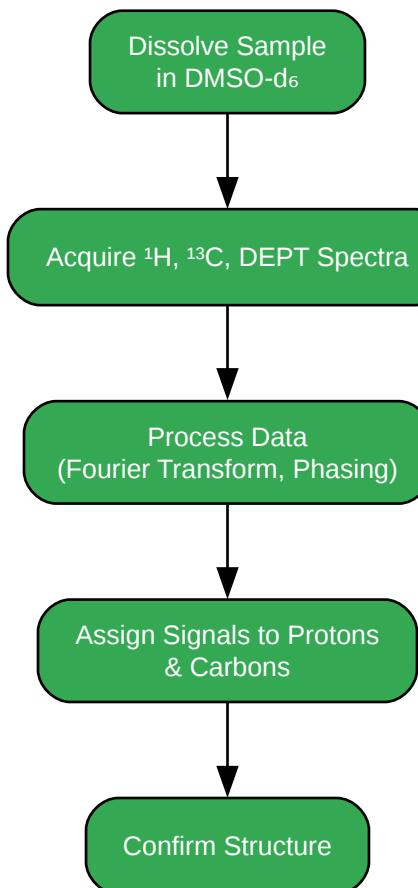
Spectroscopic methods provide unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic arrangement of a molecule.

Both ^1H and ^{13}C NMR are essential.

Rationale: The unique electronic environment of each proton and carbon atom results in a distinct chemical shift, providing a fingerprint of the molecular structure. DMSO-d₆ is a suitable solvent as it solubilizes the compound and allows for the observation of exchangeable protons (NH and COOH).^[7]


Protocol: ^1H and ^{13}C NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- **Instrumentation:** Acquire spectra on a 400 MHz or higher NMR spectrometer.
- **Data Interpretation:**

Table 3: Predicted ^1H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.5	broad singlet	1H	COOH	Acidic proton, exchangeable with D ₂ O.
~7.1-7.3	multiplet	2H	Ar-H	Aromatic protons ortho/para to the methyl group.
~6.6-6.8	multiplet	2H	Ar-H	Aromatic protons ortho/para to the amino group.
~6.0	broad singlet	1H	NH	Amine proton, exchangeable with D ₂ O.
~3.9	singlet	2H	CH ₂	Methylene protons adjacent to the acid and amine.
~2.2	singlet	3H	CH ₃	Methyl group on the aromatic ring.

Note: Actual chemical shifts may vary. The provided data is based on typical values for similar structures.[\[3\]](#)[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Figure 2: Workflow for NMR-based structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Rationale: Covalent bonds vibrate at specific frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its vibrational modes, providing a spectrum characteristic of its functional groups.[10]

Protocol: FTIR Analysis by ATR

- **Sample Preparation:** Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.
- **Data Acquisition:** Record the spectrum from 4000 to 400 cm⁻¹.

- Data Interpretation:

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch of carboxylic acid
~3350	Medium	N-H stretch of secondary amine
~1710	Strong	C=O stretch of carboxylic acid
~1600, ~1500	Medium-Strong	C=C aromatic ring stretches
~1250	Medium	C-N stretch
750-700	Strong	C-H out-of-plane bend (ortho-disubstituted ring)

Note: The broad O-H band may overlap with the N-H and C-H stretching regions.[\[11\]](#)

Thermal Analysis

Thermal analysis provides information on the melting behavior, decomposition, and overall stability of the compound.

Rationale: Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting points and other phase transitions. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the decomposition temperature.[\[12\]](#)[\[13\]](#)

Protocol: DSC and TGA Analysis

- Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.
- Instrumentation:

- DSC: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
- TGA: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
- Data Interpretation:
 - DSC: The endothermic peak corresponds to the melting point. The sharpness of the peak can be an indicator of purity.
 - TGA: The onset temperature of mass loss indicates the beginning of thermal decomposition.

Conclusions

The analytical strategy outlined in this document provides a comprehensive framework for the characterization of **[(2-Methylphenyl)amino]acetic acid**. By combining orthogonal techniques—HPLC for purity, NMR and FTIR for structural identity, and thermal analysis for stability—a complete and reliable profile of the material can be established. These protocols are designed to be robust and transferable, ensuring high-quality data for research, development, and quality control applications.

References

- Advances in separation and analysis of aromatic amino acids in food. (n.d.). PubMed.
- Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. (2022). PMC - NIH.
- QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. (n.d.). University of Baghdad Digital Repository.
- ((2-Methylphenyl)amino)(oxo)acetic acid. (n.d.). PubChem.
- Aromatic Amino Acids (AAA). (2021). YouTube.
- 2-amino-2-(4-methylphenyl)acetic Acid. (n.d.). PubChem.
- Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. (2023). PubMed Central.
- FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. (n.d.). ResearchGate.

- Acetic acid, 2-methylphenyl ester. (2018). SIELC Technologies.
- Relation between chemical structure of amino acids and their thermal decomposition. (2005). ScienceDirect.
- Glycine, Status Update. (2019). USP-NF.
- Identification of N-acylglycines by gas-liquid chromatography. (n.d.). PubMed.
- Quantitative Determination of Amino Acids by Reversed-Phase High Performance Liquid Chromatography after Pre-column Derivatization. (n.d.). Asian Journal of Chemistry.
- analysis of amino acids by high performance liquid chromatography. (n.d.). ResearchGate.
- Amino acid analysis. (n.d.). US Pharmacopeia (USP).
- Analysis of Amino Acids by HPLC. (2010). Agilent.
- Room temperature N-arylation of amino acids and peptides using copper(i) and β -diketone. (n.d.). RSC Publishing.
- Glycine Revision Bulletin. (2018). USP-NF.
- New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. (n.d.). MDPI.
- Synthesis of Some New Pyrimido[3',2':4,5]thieno[3,2:4,5]pyrimido[1,6-b][14][15][16]triazepine Derivatives. (n.d.). Chemical Science Review and Letters.
- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). PMC.
- NMR Spectroscopy :: ^1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- ChemInform Abstract: Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β -Diketone. (n.d.). ResearchGate.
- 2-(2-METHYLPHENYL)ACETIC ACID. (n.d.). Matrix Fine Chemicals.
- SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. (n.d.). CyberLeninka.
- Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases. (n.d.). NIH.
- peptide nmr. (n.d.). University of Vienna.
- Impurity profile of amino acids. (n.d.). ResearchGate.
- 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid. (n.d.). NIH.
- O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. (2021). RSC Publishing.
- Amino Acids (NMR and more). (n.d.). Steffen's Chemistry Pages.
- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (n.d.). PubMed Central.
- Analysis of DL-phenylglycine by high performance liquid chromatography. (n.d.). ResearchGate.

- FT-IR data for α -amino acids and their complexes (cm $^{-1}$). (n.d.). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Room temperature N-arylation of amino acids and peptides using copper(i) and β -diketone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMINO-O-TOLYL-ACETIC ACID | 129592-98-9 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. calpaclab.com [calpaclab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 10. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. [Analytical techniques for the characterization of [(2-Methylphenyl)amino]acetic acid.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b359560#analytical-techniques-for-the-characterization-of-2-methylphenyl-amino-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com